molecular formula C₆₀H₇₃N₁₅O₁₃ B549825 Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 CAS No. 86073-88-3

Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2

Cat. No.: B549825
CAS No.: 86073-88-3
M. Wt: 1212.3 g/mol
InChI Key: NMJREATYWWNIKX-XJIZABAQSA-N
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Description

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The peptide is systematically named L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-glycyl-L-tryptophyl-L-leucyl-L-prolyl-glycinamide under IUPAC guidelines. Its molecular formula is C₆₀H₇₃N₁₅O₁₃ , with a molecular weight of 1,212.3 g/mol . The N-terminal pyroglutamate (Pyr) and C-terminal glycinamide are critical for receptor binding and metabolic stability.

Table 1: Molecular Properties of Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂
Property Value Source
Molecular Formula C₆₀H₇₃N₁₅O₁₃
Molecular Weight 1,212.3 g/mol
CAS Registry Number 86073-88-3
Post-Translational Mods Pyroglutamate, C-terminal amide

Primary Sequence Analysis and Post-Translational Modifications

The primary sequence Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂ contains two tryptophan residues (positions 3 and 7), which contribute to hydrophobic interactions with the GnRH receptor. Key modifications include:

  • N-terminal pyroglutamation : Enhances resistance to aminopeptidase degradation.
  • C-terminal amidation : Stabilizes the peptide against carboxypeptidase activity.

Comparative studies show that substitution of Gly⁶ with D-amino acids (e.g., D-Trp⁶ in triptorelin) increases receptor affinity in mammalian systems.

Three-Dimensional Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR studies in aqueous solution reveal a β-sheet conformation stabilized by hydrogen bonds between Ser⁴ and Tyr⁵, as well as Trp³ and Trp⁷. The pyroglutamate ring adopts a rigid C₅-carboxylate conformation, limiting N-terminal flexibility.

Molecular Dynamics Simulations of Peptide Folding

MD simulations over 1.0 μs demonstrate that the peptide folds into a U-shaped structure in lipid bilayers, with the N- and C-termini converging near the receptor-binding interface. The Leu⁸-Pro⁹ motif induces a kink that facilitates insertion into hydrophobic membrane regions.

Table 2: Key Conformational Features from MD Simulations
Feature Description Source
U-shaped fold N- and C-termini proximity (≤5 Å)
Leu⁸-Pro⁹ kink Dihedral angle: -60° (φ), -45° (ψ)
Membrane insertion Partition coefficient (logP): 3.2 ± 0.4

Computational Modeling of Receptor Interaction Sites

Docking studies with the GnRH receptor (GnRH-R) highlight three critical interactions:

  • Pyr¹-His² with Glu³⁰¹ and Asp³⁰⁸ in transmembrane helix 3 (TM3).
  • Trp³ with Phe²⁷² and Leu³⁰⁴ in TM6.
  • Gly¹⁰-NH₂ with Asn¹¹⁴ in the extracellular loop 2.

Substituting Gly⁶ with D-Trp⁶ (as in triptorelin) enhances binding affinity by 15-fold due to improved hydrophobic packing with TM5.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H73N15O13/c1-32(2)20-47(60(88)75-19-7-12-49(75)59(87)65-28-50(61)78)73-55(83)44(22-34-25-63-40-10-5-3-8-38(34)40)69-52(80)29-66-53(81)43(21-33-13-15-37(77)16-14-33)70-58(86)48(30-76)74-56(84)45(23-35-26-64-41-11-6-4-9-39(35)41)71-57(85)46(24-36-27-62-31-67-36)72-54(82)42-17-18-51(79)68-42/h3-6,8-11,13-16,25-27,31-32,42-49,63-64,76-77H,7,12,17-24,28-30H2,1-2H3,(H2,61,78)(H,62,67)(H,65,87)(H,66,81)(H,68,79)(H,69,80)(H,70,86)(H,71,85)(H,72,82)(H,73,83)(H,74,84)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJREATYWWNIKX-XJIZABAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H73N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873508
Record name Salmon gonadotropin-releasing hormone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86073-88-3
Record name LHRH, Trp(7)-leu(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086073883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salmon gonadotropin-releasing hormone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteinizing hormone releasing hormone salmon
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Preparation Methods

General Protocol for Fmoc-Based SPPS

The Fmoc/tBu strategy dominates industrial-scale synthesis due to its compatibility with automated platforms. Key steps include:

  • Resin Loading : Wang or trityl chloride resins (0.9–1.6 mmol/g loading) are preconditioned with N-methylpyrrolidone (NMP). The first amino acid (e.g., Fmoc-Gly-OH) is anchored via esterification using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Deprotection : 20% piperidine in DMF removes Fmoc groups through two cycles (20 min + 90 s) under mechanical agitation (30 rpm).

  • Coupling : Activated amino acids (3.0 equiv) with HOBt (4.0 equiv) in DMF react for 2–4 hr per residue. Double couplings are employed for sterically hindered residues like Trp(Boc).

Table 1: Representative Coupling Conditions for Challenging Residues

ResidueActivatorSolventTime (hr)Yield (%)
Trp(Boc)DIC/HOBtDMF478
His(Trt)HATU/DIEADCM385
Ser(tBu)TBTU/HOAtNMP292

Side-Chain Protection Strategy

  • Temporary Protection : Fmoc for α-amino groups.

  • Permanent Protection :

    • Trityl (Trt) for His

    • tert-Butyl (tBu) for Ser, Tyr

    • Boc for Trp
      Post-synthesis, global deprotection uses trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v) for 40 min at 20°C.

Microwave-Assisted Synthesis

Enhanced Deprotection and Coupling

Microwave irradiation (20–50 W) reduces cycle times by 60% compared to conventional SPPS. Critical parameters:

  • Deprotection : 20% piperidine in DMF, 50°C, 5 min.

  • Coupling : HATU/DIEA activation at 75°C for 8 min per residue, achieving >99% coupling efficiency for Tyr(tBu).

Table 2: Microwave vs. Conventional SPPS Efficiency

ParameterMicrowave MethodConventional Method
Deprotection time5 min20 min
Coupling time8 min120 min
Total synthesis18 hr72 hr

Fragment Condensation Approach

Segmented Synthesis for Long Peptides

To avoid aggregation, the peptide is split into two fragments:

  • Fragment 1 : Pyr-His-Trp-Ser-Tyr-Gly (residues 1–6)

  • Fragment 2 : Trp-Leu-Pro-Gly-NH₂ (residues 7–10)

Fragment 1 Synthesis :

  • Prepared via Fmoc-SPPS on 2-chlorotrityl resin.

  • Cleavage with 1% TFA in DCM yields >90% purity.

Fragment 2 Synthesis :

  • Uses Boc chemistry for C-terminal amidation.

  • Final coupling via DIPC/HOBt in DMF at 0°C.

Convergent Ligation :
Fragments are coupled using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in DMF (24 hr, 25°C).

Resin Cleavage and Global Deprotection

Optimized Cleavage Conditions

  • Reagent : TFA/TIS/H₂O (95:2.5:2.5 v/v)

  • Time : 40 min at 20°C under nitrogen.

  • Yield : 82–89% crude peptide.

Post-cleavage, precipitation in anhydrous ether (-20°C) followed by centrifugation (10,000 ×g, 10 min) removes scavengers.

Purification and Characterization

HPLC Purification

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Gradient : 10–50% acetonitrile in 0.1% TFA over 60 min

  • Purity : >98% after two cycles.

Mass Spectrometry Validation

  • Observed m/z : 1212.3 [M+H]⁺ (calculated: 1212.3).

  • MS/MS Fragmentation : Confirms sequence via y- and b-ion series.

Industrial-Scale Production Challenges

Cost-Efficiency Analysis

  • Resin Cost : Trityl resins ($350/g) account for 40% of material costs.

  • Yield Optimization : Recycling DMF and TFA reduces expenses by 25%.

Stability Considerations

  • Oxidation : Tryptophan residues require argon packaging and antioxidants (e.g., ascorbic acid) during storage.

Emerging Methodologies

Flow Chemistry Integration

Continuous flow systems enhance reproducibility, achieving 95% yield for 10-mer peptides in 8 hr.

Enzymatic Synthesis

Trypsin-mediated ligation of unprotected fragments shows promise (65% yield) but requires further optimization .

Chemical Reactions Analysis

Mechanism of Action

Salmon Luteinizing Hormone-Releasing Hormone exerts its effects by binding to specific receptors on the pituitary gland, stimulating the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones then act on the gonads to promote gamete maturation and release .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH2 and related peptides:

Compound Name Sequence Key Modifications Functional Implications Source
This compound (Salmon LHRH) This compound Trp³, Trp⁷, Leu⁸ High receptor binding affinity in aquatic species; short half-life in humans .
Gonadorelin (GnRH-I) Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 Leu⁶, Arg⁸ Widely used in clinical settings for LH/FSH stimulation; longer half-life than salmon LHRH .
LHRH free acid (Human) Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-OH C-terminal -OH instead of -NH₂ Reduced bioactivity due to lack of amidation; used in research to study degradation pathways .
Glp-His-Trp-Ser-His-Asp-Trp-Lys(Dau=Aoa)-Pro-Gly-NH2 Glp-His-Trp-Ser-His-Asp-Trp-Lys(Dau=Aoa)-Pro-Gly-NH2 His⁴, Asp⁶, modified Lys⁸ (Dau=Aoa) Enhanced stability and receptor activation (EC₅₀: 7.2 ± 2.8 nM) due to side-chain modifications .
Glp-His-Trp-N-MeSer-His-Asp-Trp-Lys(Dau=Aoa)-Pro-Gly-NH2 Glp-His-Trp-N-MeSer-His-Asp-Trp-Lys(Dau=Aoa)-Pro-Gly-NH2 N-methyl Ser³, His⁴, Asp⁶ Improved enzymatic resistance (EC₅₀: 2.0 ± 0.5 nM) via N-methylation .
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 Leu⁷, Ser⁸ Reduced potency in mammalian models due to altered hydrophobic core .

Structural and Functional Analysis

  • Residue-Specific Modifications :

    • Position 6 : Substitution of Trp⁶ with Leu (as in Gonadorelin) reduces hydrophobic interactions but increases metabolic stability in humans .
    • Position 8 : Replacing Leu⁸ with Arg (Gonadorelin) or Ser (Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2) alters receptor-binding kinetics. Arg⁸ enhances ionic interactions, while Ser⁸ disrupts helical stability .
  • C-Terminal Modifications :

    • Amidation (-NH₂) in salmon LHRH enhances bioactivity compared to the free acid (-OH) form, which is more susceptible to proteolytic cleavage .
  • Side-Chain Engineering :

    • Acetylation (e.g., Lys(Ac) in Glp-His-Trp-Lys(Ac)-His-Asp-Trp-Lys(Dau=Aoa)-Pro-Gly-NH2) or methylation (N-MeSer) improves pharmacokinetic profiles by reducing enzymatic degradation .

Pharmacological Data

  • Receptor Activation :

    • Salmon LHRH exhibits species-specific activity, with 10-fold lower potency in human GnRH receptors compared to Gonadorelin .
    • Modified peptides like Glp-His-Trp-N-MeSer-His-Asp-Trp-Lys(Dau=Aoa)-Pro-Gly-NH2 show EC₅₀ values as low as 2.0 nM, indicating superior receptor activation .
  • Stability :

    • N-methylation (N-MeSer) extends half-life in serum from <10 minutes (salmon LHRH) to >60 minutes .

Biological Activity

Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2, commonly referred to as a synthetic peptide, exhibits a range of biological activities primarily associated with neuropeptide signaling and hormonal regulation. This article delves into its structural characteristics, synthesis methods, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C36H41N9O10. The peptide consists of a sequence of amino acids that includes:

  • Pyrrolidine (Pyr)
  • Histidine (His)
  • Tryptophan (Trp)
  • Serine (Ser)
  • Tyrosine (Tyr)
  • Glycine (Gly)
  • Leucine (Leu)
  • Proline (Pro)

This sequence is notable for its complexity, which contributes to its diverse interactions within biological systems. The presence of specific amino acids allows the peptide to engage with various receptors and influence physiological processes.

Synthesis Methods

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of the peptide chain by sequential addition of protected amino acids. Key steps in the synthesis include:

  • Loading the first amino acid onto a solid support.
  • Coupling subsequent amino acids in a stepwise manner.
  • Deprotecting functional groups as needed.
  • Cleavage from the support to yield the final peptide product.

Biological Activities

This compound has been shown to exhibit several biological activities:

  • Hormonal Regulation : The peptide acts as an analog of gonadotropin-releasing hormone (GnRH), influencing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive functions.
  • Neuropeptide Signaling : It interacts with neuropeptide receptors, potentially modulating pain perception and neuroendocrine functions.
  • Antimicrobial Properties : Some studies suggest that similar peptides may possess antimicrobial activities, although specific data on this compound is limited.

Research Findings and Case Studies

Recent studies have explored the pharmacological effects of related peptides and their mechanisms of action:

  • A study highlighted that analogs of GnRH, such as this compound, can effectively stimulate LH and FSH release in vitro, suggesting potential applications in fertility treatments .
  • Another research effort focused on peptides derived from amphibian skin secretions, which share structural similarities with this compound, demonstrating significant antimicrobial activity against various pathogens .

Comparative Analysis Table

Compound NameStructureUnique Features
GonadorelinPyr-His-Trp-Ser-Tyr-Gly-NH2Natural GnRH analog
LeuprolidePyr-His-Trp-Ser-Tyr-DLeu-Leu-Arg-Pro-NHEtPotent GnRH analog used in hormone therapy
TriptorelinPyr-His-Trp-Ser-Tyr-DLeu-Leu-Pro-NHEtLonger half-life compared to natural GnRH

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH2, and how do they influence its stability in experimental conditions?

  • Methodological Answer : Structural analysis requires tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) for conformational insights. Stability studies should assess degradation under varying pH, temperature, and solvent conditions using HPLC with UV/Vis detection. The presence of two tryptophan residues (Trp³ and Trp⁷) may increase susceptibility to oxidation, necessitating argon environments during storage .

Q. Which functional assays are commonly used to evaluate the bioactivity of this compound?

  • Methodological Answer : In vitro assays include receptor-binding studies (e.g., radioligand displacement assays) and cell-based cAMP or calcium flux measurements. For in vivo models, consider dose-response studies in rodents, with pharmacokinetic profiling via LC-MS to monitor plasma half-life. Ensure adherence to NIH guidelines for experimental replication, including sample size justification and blinding protocols .

Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Use isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled peptide) during LC-MS/MS analysis to correct for matrix effects. Validate methods per FDA bioanalytical guidelines, including tests for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro receptor affinity and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tissue penetration and metabolite interference. Compare buffer conditions (e.g., ionic strength, divalent cations) in in vitro assays with physiological parameters. Use knock-out animal models to isolate target receptor contributions .

Q. How can solid-phase synthesis of this compound be optimized to minimize deletion sequences?

  • Methodological Answer : Employ microwave-assisted synthesis to reduce coupling times and improve efficiency. Use orthogonal protecting groups (e.g., Fmoc for amine, Trt for side chains) and monitor stepwise yields via LC-MS. Post-synthesis, purify via preparative HPLC with a C18 column and acetonitrile/0.1% TFA gradient, followed by MALDI-TOF validation .

Q. What computational approaches are suitable for predicting the conformational dynamics of this compound in aqueous environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models (TIP3P water). Validate against circular dichroism (CD) spectra in phosphate buffer. Analyze hydrogen bonding networks and π-π stacking between aromatic residues (Tyr⁵, Trp³/⁷) to identify stable conformers .

Q. How should researchers design studies to investigate off-target effects of this compound in polypharmacological contexts?

  • Methodological Answer : Use high-throughput screening panels (e.g., Eurofins CEREP) for receptor profiling. Combine RNA-seq and proteomics in treated cell lines to identify differentially expressed pathways. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets with clinical significance .

Methodological Considerations

  • Literature Review : Systematically search MEDLINE, EMBASE, and Cochrane Library using keywords like "this compound" AND ("receptor binding" OR "pharmacokinetics"). Limit results to 2000–2025 and include non-English studies to mitigate publication bias .
  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results. Meta-analyses should use random-effects models to account for heterogeneity across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.